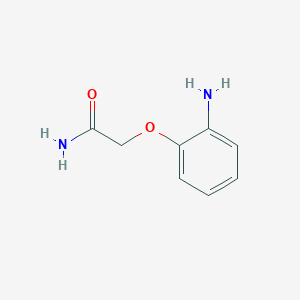

2-(2-Aminophenoxy)-acetamide

Descripción

2-(2-Aminophenoxy)-acetamide is an acetamide derivative featuring a 2-aminophenoxy substituent. Structurally, it comprises an acetamide core (CH₃CONH₂) linked to a phenoxy group bearing an amino (-NH₂) group at the ortho position (Figure 1).

Propiedades

Fórmula molecular |

C8H10N2O2 |

|---|---|

Peso molecular |

166.18 g/mol |

Nombre IUPAC |

2-(2-aminophenoxy)acetamide |

InChI |

InChI=1S/C8H10N2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11) |

Clave InChI |

CQHFAKBQNPZTFY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)N)OCC(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Phenoxy Acetamides

The biological activity of phenoxy acetamides is highly influenced by substituents on the aromatic ring. Comparative studies reveal:

Electron-donating groups (e.g., -OMe, -NH₂):

- 2-(4-Methoxyphenoxy)-acetamide derivatives (e.g., compound 38 in ) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM) due to enhanced cellular uptake and interaction with DNA topoisomerases .

- The 2-aminophenoxy group in 2-(2-Aminophenoxy)-acetamide may similarly improve binding to enzymes like MAO-A/B or cholinesterases, as seen in related acetamide-type MAO inhibitors (IC₅₀ = 0.028 mM for a quinoxalinyl analog) .

Electron-withdrawing groups (e.g., -F, -Cl):

- 2-(4-Fluorophenoxy)-acetamide () and 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)-acetamide () show moderate antifungal and antibacterial activity, likely due to increased membrane permeability and halogen-mediated interactions .

- In contrast, the amino group in 2-(2-Aminophenoxy)-acetamide may reduce lipophilicity but enhance target specificity for neurological enzymes (e.g., AChE) .

Pharmacological Activity Comparison

Anticancer Activity:

- Phenoxy acetamides with quinazoline-sulfonyl (compound 38) or thiadiazole (compound 7d) moieties exhibit potent cytotoxicity. Compound 7d showed IC₅₀ = 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil .

- The 2-aminophenoxy group may confer unique anticancer mechanisms, such as intercalation or kinase inhibition, though experimental validation is needed.

Antimicrobial Activity:

- Benzo[d]thiazol-sulfonyl acetamides (compounds 47 , 48 ) demonstrated strong activity against gram-positive bacteria (MIC < 1 µg/mL) .

- The amino group in 2-(2-Aminophenoxy)-acetamide could reduce broad-spectrum antimicrobial efficacy but improve selectivity for eukaryotic targets.

Enzyme Modulation:

- MAO-B inhibitors (e.g., safinamide analogs) and AChE/BChE inhibitors (e.g., triazole-benzothiazole derivatives) highlight acetamides' versatility in neurological applications .

- 2-(2-Aminophenoxy)-acetamide’s amino group may enhance binding to MAO-A/B active sites, similar to milacemide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.